molecular formula C22H20N2O4 B12481803 ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate CAS No. 55747-54-1

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate

Cat. No.: B12481803
CAS No.: 55747-54-1
M. Wt: 376.4 g/mol
InChI Key: SBHGGSDKIYDBJC-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines an indole ring with a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-methylindole-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under strong oxidizing conditions.

    Reduction: The phthalimide moiety can be reduced to the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the phthalimide moiety.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. The indole ring and phthalimide moiety may target specific proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate is unique due to the combination of an indole ring and a phthalimide moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

CAS No.

55747-54-1

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C22H20N2O4/c1-3-28-22(27)19-14(17-12-13(2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3

InChI Key

SBHGGSDKIYDBJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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